molecular formula C15H18N4O5 B6559922 N-(2,2-dimethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946290-57-9

N-(2,2-dimethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No. B6559922
CAS RN: 946290-57-9
M. Wt: 334.33 g/mol
InChI Key: XGFPKKVYVDWDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C15H18N4O5 and its molecular weight is 334.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,2-dimethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is 334.12771969 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,2-dimethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2-dimethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F2092-0060 is a potent inhibitor of RNA polymerase , DNA gyrase , and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair, making them ideal targets for antibacterial agents .

Mode of Action

F2092-0060 exhibits a dual-action mode . It inhibits RNA polymerase, preventing the transcription of DNA into RNA, and it also inhibits DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and segregation . This dual-action mode disrupts both the transcription and replication processes in bacteria, leading to bacterial death .

Biochemical Pathways

By inhibiting RNA polymerase, DNA gyrase, and topoisomerase IV, F2092-0060 disrupts the normal functioning of several biochemical pathways in bacteria. The inhibition of RNA polymerase disrupts the transcription process, preventing the synthesis of essential proteins. The inhibition of DNA gyrase and topoisomerase IV disrupts DNA replication and segregation, preventing bacterial proliferation .

Pharmacokinetics

The pharmacokinetic properties of F2092-0060 are currently under investigation. It has been shown to have potent activity against persistent bacterial infections in various in vitro models

Result of Action

The result of F2092-0060’s action is the disruption of essential bacterial processes, leading to bacterial death. By inhibiting the function of key enzymes involved in transcription and replication, F2092-0060 prevents the bacteria from synthesizing essential proteins and replicating their DNA, which ultimately leads to bacterial death .

properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-23-12(24-2)8-17-15(22)14(21)16-7-11-9-5-3-4-6-10(9)13(20)19-18-11/h3-6,12H,7-8H2,1-2H3,(H,16,21)(H,17,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFPKKVYVDWDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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